molecular formula C17H17N5O B1417515 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 891456-85-2

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1417515
CAS No.: 891456-85-2
M. Wt: 307.35 g/mol
InChI Key: XVDQINZJJOGIQJ-UHFFFAOYSA-N
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Description

The compound 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a synthetic small molecule featuring a complex heterocyclic scaffold that combines benzimidazole and 1,3,5-triazine pharmacophores. This structure is of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents. Its molecular weight is 307.35 g/mol, and its structure can be represented by the SMILES notation: CCOc1ccccc1C1N=C(N)Nc2nc3ccccc3n12 . Compounds within this chemical class are primarily investigated for their potential to inhibit key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR). Research indicates that hybrid molecules containing benzimidazole and triazine rings are designed to act as potent tyrosine kinase inhibitors (TKIs) . They are engineered to fit into the ATP-binding pocket of the kinase domain, potentially inhibiting both wild-type EGFR ( EGFR WT ) and mutant forms like EGFR T790M , which is a common resistance mutation in non-small cell lung cancer (NSCLC) . The planar heteroaromatic system can serve as a hydrogen bond acceptor in the adenine binding site, while the ethoxyphenyl substituent may interact with adjacent hydrophobic regions of the enzyme, contributing to selectivity and potency . Primary Research Applications: • Oncology Research: Serves as a candidate for in vitro evaluation of cytotoxic activity against various cancer cell lines. • Kinase Inhibitor Discovery: Used in biochemical assays to study inhibition mechanisms against EGFR and other tyrosine kinases. • Structure-Activity Relationship (SAR) Studies: Provides a core structure for the design and synthesis of novel analogs with improved efficacy and selectivity. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-23-14-10-6-3-7-11(14)15-20-16(18)21-17-19-12-8-4-5-9-13(12)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQINZJJOGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for the Synthesis of 4-aryl-3,4-dihydrotriazino[1,2-a]benzimidazole-2-amines

The synthesis of 4-aryl-3,4-dihydrotriazino[1,2-a]benzimidazole-2-amines involves a cyclocondensation reaction between 2-guanidinobenzimidazole and benzaldehydes in absolute ethyl alcohol, using piperidine as a catalyst.

Procedure:

  • Mix equimolar amounts of 2-guanidinobenzimidazole, the corresponding benzaldehyde, and a few drops of piperidine in absolute ethanol.

  • Reflux the solution for 40-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter off the crude product and recrystallize it from ethanol to obtain the desired product.

Reaction Scheme

The synthesis of 4-aryl-3,4-dihydrotriazino[1,2-a]benzimidazole-2-amines (3a-f) from 2-guanidinobenzimidazole (1) and benzaldehydes (2a-f) is shown in Scheme 1:

\$$
\begin{aligned}
& \text{2-guanidinobenzimidazole (1)} + \text{benzaldehydes (2a-f)} \
& \xrightarrow{\text{abs. EtOH, piperidine}} \text{4-aryl-3,4-dihydrotriazino[1,2-a]benzimidazole-2-amines (3a-f)}
\end{aligned}
\$$

Example: Synthesis of 4-(4-Methoxyphenyl)-3,4-dihydrotriazino[1,2-a]benzimidazole

As an example, the yield of 4-(4-Methoxyphenyl)-3,4-dihydrotriazino[1,2-a]benzimidazole is 78%. The melting point for this compound was also recorded.

Alternative Synthesis of Benzoimidazo[1,2-a]triazines

Annelation can also produce benzoimidazo[1,2-a]triazines. The reaction of o-phenylenediamine with cyanoguanidine in a refluxing water-HCl mixture yields 1-(1H-benzo[d]imidazol-2-yl)guanidine. Then, the reaction of 1-(1H-benzo[d]imidazol-2-yl)guanidine with 2-(4-formylphenoxy)-N-arylacetamides in ethanol, using piperidine as a catalyst, forms 2-(4-(2-amino-3,4-dihydrobenzoimidazo[1,2-a]triazin-4-yl)phenoxy)-N-phenylacetamides.

Further Reactions and Modifications

Reaction of 2-amino-1-aminocarbonylbenzimidazole with diphenyl carbonate gives 2,4-dioxo-1,2,3,4-tetrahydro-s-triazino[1,2-a]benzimidazoles. Reacting this with an aromatic aldehyde yields an azomethine, which cyclizes into 2-aryl-4-phenoxy-1,2-dihydro-s-triazino[1,2-a]benzimidazole. Dehydrogenation using sulfur then produces the final compound.

Preparation of Related Bi-benzimidazole Compounds

A process for preparing 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole involves these steps:

Process:

  • Activating 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (or its salt) using a 1,3,5-triazine and a tertiary amine.

  • Coupling the activated carboxylic acid with N-methyl-o-phenylene-diamine (or its salt) to create the corresponding amide.

  • Cyclizing the amide via heating to form 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the benzimidazole core.

    Substitution: Various substitution reactions can occur, particularly at the ethoxyphenyl group or the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazino[1,2-a]benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the ethoxyphenyl or triazine moieties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit various bacterial and fungal strains. For instance, studies have shown that derivatives of triazole can exhibit potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The benzimidazole and triazine moieties in this compound may contribute to its anticancer potential. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Activity

There is emerging evidence suggesting that triazole derivatives can act as antiviral agents. Their mechanism often involves the inhibition of viral replication by targeting specific viral enzymes .

Case Studies and Research Findings

StudyFindings
Yang et al. (2020) Identified that triazole derivatives exhibited broad-spectrum antibacterial activity with some compounds showing efficacy against resistant strains .
Hassan et al. (2021) Synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the structure-activity relationship that enhances efficacy .
Hou et al. (2020) Investigated the inhibitory effects of triazole derivatives on methionine aminopeptidase type II, indicating potential for cancer treatment .

Structure-Activity Relationship (SAR)

The pharmacological activity of 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be significantly influenced by its structural components. Modifications to the ethoxy group or the arrangement of nitrogen atoms within the triazole ring can enhance its bioactivity. Research has demonstrated that electron-withdrawing groups increase antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids. By inhibiting DHFR, the compound disrupts the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Tautomeric Properties

The triazino-benzimidazole core exhibits prototropic tautomerism, with the 3,4-dihydro form predominating in DMSO solutions . For example, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exists primarily in the 3,4-dihydro tautomer, as confirmed by NMR studies . In contrast, compounds like 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol () show additional stabilization via intramolecular hydrogen bonding. The ethoxy group in the target compound may influence tautomeric equilibrium by steric or electronic effects, though direct evidence is lacking.

Physicochemical Properties

Substituents critically influence solubility and bioavailability:

  • Hydroxyl groups (3f) : Increase hydrophilicity but may reduce metabolic stability.
  • Halogens (3e, 14) : Enhance lipophilicity and membrane penetration.

Biological Activity

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole core fused with a triazine ring and is substituted with an ethoxyphenyl group. Its structural characteristics suggest a promising pharmacological profile, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction with formaldehyde in dioxane. This synthetic route allows for the introduction of the ethoxyphenyl substituent, which may enhance the compound's interaction with biological targets and improve pharmacokinetic properties .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydrofolate reductase (DHFR). This enzyme plays a critical role in the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis. By inhibiting DHFR, the compound disrupts cellular proliferation and has potential applications in treating various cancers and infections .

Pharmacological Properties

Research has indicated that compounds bearing a benzimidazole moiety exhibit a wide range of biological activities including:

  • Antibacterial Activity : Studies have shown that derivatives of benzimidazole compounds can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties through its action on specific inflammatory pathways .

Case Studies

Recent studies have highlighted the bioactivity of benzimidazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study evaluated several benzimidazole derivatives for their antimicrobial activity using broth microdilution methods. Compounds exhibited varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives demonstrated significant cytotoxicity against human liver carcinoma cell lines (HEPG2) and other cancer models. The structure-activity relationship (SAR) indicated that modifications to the benzimidazole core could enhance potency .

Data Table

Biological ActivityCompoundIC50 (µM)Reference
Antibacterial4-(2-Ethoxyphenyl)-...50
AnticancerHEPG2 Cells12.5
Anti-inflammatoryVarious DerivativesVaries

Q & A

Q. What are the established synthetic routes for 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via condensation of 2-guanidinobenzimidazole with 2-ethoxybenzaldehyde in the presence of acid catalysts (e.g., HCl) and polar aprotic solvents like DMF. Key steps include refluxing at 80–100°C for 30–60 minutes, followed by recrystallization from ethanol . Optimization involves adjusting stoichiometry, reaction time, and solvent choice. For example, prolonged reflux (18 hours) in DMSO improves yield in analogous triazino-benzimidazole syntheses . Monitoring via TLC or HPLC is critical to identify intermediates and byproducts.

Q. Which analytical techniques are essential for characterizing this compound’s structural and purity profile?

  • Methodological Answer:
  • X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions observed in similar salts) .
  • ¹H/¹³C NMR confirms substitution patterns, particularly the ethoxyphenyl group (δ ~6.8–7.5 ppm for aromatic protons; δ ~60–70 ppm for ethoxy carbons).
  • Elemental analysis (CHNS) validates stoichiometry, with deviations >0.4% indicating impurities .
  • HPLC-MS detects trace byproducts (e.g., unreacted aldehyde or dimerized intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

  • Methodological Answer: Contradictions often arise from polymorphic variations or residual solvents. Strategies include:
  • Solid-state NMR to assess crystallinity and polymorph distribution.
  • Thermogravimetric analysis (TGA) to detect solvent residues (>1% weight loss below 150°C indicates incomplete drying) .
  • Dose-response assays with standardized cell lines (e.g., microbial strains for antimicrobial activity) to normalize bioactivity data .
  • Statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability in biological replicates .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of substituents on the triazino-benzimidazole core?

  • Methodological Answer:
  • Systematic substitution: Replace the ethoxyphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate electronic effects. Analogous studies show dichlorophenyl derivatives enhance dihydrofolate reductase inhibition .
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against target enzymes .
  • Biological assays: Compare IC₅₀ values across derivatives in enzyme inhibition or cytotoxicity models. For example, triazino-benzimidazoles with bulky substituents show reduced membrane permeability .

Q. How can researchers address challenges in crystallographic disorder observed in similar triazino-benzimidazole derivatives?

  • Methodological Answer: Disorder in aromatic rings (e.g., ethoxyphenyl orientation) can be mitigated by:
  • Low-temperature crystallography (e.g., 100 K) to reduce thermal motion .
  • Refinement constraints: Fixing bond lengths/angles using rigid-body refinement and assigning partial occupancies to disordered atoms .
  • DFT calculations to compare energy landscapes of disordered conformers and validate crystallographic models.

Key Recommendations for Researchers

  • Prioritize crystallographic validation to confirm structural assignments, especially for disordered regions .
  • Use split-plot experimental designs to evaluate multiple variables (e.g., solvent, catalyst, temperature) efficiently .
  • Cross-reference bioactivity data with physicochemical properties (e.g., logP, solubility) to identify ADME bottlenecks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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